5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

Synthetic Intermediate Physicochemical Property LogP

This specific furan-2-carboxylic acid scaffold provides the essential -COOH handle for amide coupling, esterification, and Curtius rearrangements—transformations inaccessible with its carbonyl chloride (CAS 380871-34-1), carbaldehyde (CAS 329222-78-8), or acrylate (CAS 886496-38-4) analogs. It serves as a direct precursor to 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole and enables synthesis of (S,S)-2-methylsulphonyl-3-(2-chloro-5-nitrophenyl)oxaziridine, a proven chiral oxidant for asymmetric sulfoxidation. Procure this building block to maintain synthetic flexibility and avoid costly route redesign.

Molecular Formula C11H6ClNO5
Molecular Weight 267.62 g/mol
CAS No. 207399-28-8
Cat. No. B3034689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid
CAS207399-28-8
Molecular FormulaC11H6ClNO5
Molecular Weight267.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C(=O)O)Cl
InChIInChI=1S/C11H6ClNO5/c12-8-2-1-6(13(16)17)5-7(8)9-3-4-10(18-9)11(14)15/h1-5H,(H,14,15)
InChIKeyHKMQHJBYZYAYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS 207399-28-8): Molecular Properties and Synthetic Role


5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is a halogenated nitroaryl-furan carboxylic acid with the molecular formula C11H6ClNO5 and a molecular weight of 267.62 g/mol [1]. It belongs to the class of nitrobenzenes and features a furan ring substituted at the 5-position with a 2-chloro-5-nitrophenyl group and a carboxylic acid group [1]. This compound is primarily utilized as a versatile synthetic intermediate in medicinal and agrochemical research, serving as a building block for generating structurally diverse bioactive heterocycles .

5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic Acid (CAS 207399-28-8): Why In-Class Analogs Are Not Interchangeable


While several commercially available analogs share the 2-chloro-5-nitrophenyl-furan scaffold—such as the corresponding carbonyl chloride (CAS 380871-34-1) [1], carbaldehyde (CAS 329222-78-8) , and acrylate derivatives (e.g., CAS 886496-38-4) —these compounds exhibit fundamental differences in reactivity, downstream derivatization potential, and handling requirements. Simple substitution of one functional group for another can drastically alter reaction outcomes, necessitate different synthetic routes, and impact the physicochemical properties of final products. Procurement decisions must be guided by the specific functional handle required for the intended synthetic transformation.

Quantitative Differentiation of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic Acid (CAS 207399-28-8) from Key Analogs


LogP and Hydrogen Bonding: 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic Acid vs. Carbonyl Chloride

5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid exhibits a computed LogP of approximately 2.67, whereas its direct derivative, the carbonyl chloride (CAS 380871-34-1), has a significantly higher computed LogP of 3.9 [1]. Additionally, the carboxylic acid possesses one hydrogen bond donor, a feature entirely absent in the carbonyl chloride [1].

Synthetic Intermediate Physicochemical Property LogP Hydrogen Bonding

Physicochemical Stability: 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic Acid vs. Carbonyl Chloride

5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is stable as a solid when stored in a sealed, dry container at 2-8°C, a standard condition for many organic acids . In contrast, its carbonyl chloride analog is highly moisture-sensitive and corrosive, reacting violently with water and requiring handling under strictly anhydrous, inert atmosphere conditions [1].

Synthetic Intermediate Chemical Stability Storage Condition Reactivity

Boiling Point and Volatility: 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic Acid vs. Carbaldehyde

The boiling point of 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid is predicted to be 450.7±45.0 °C at 760 mmHg . Its aldehyde analog, 5-(2-chloro-5-nitrophenyl)furan-2-carbaldehyde (CAS 329222-78-8), has a predicted boiling point of 408.8 °C at 760 mmHg .

Physicochemical Property Boiling Point Volatility Synthetic Planning

Polar Surface Area (TPSA): 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic Acid vs. Carbaldehyde

The topological polar surface area (TPSA) of 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid is calculated to be 93.58 Ų . While a direct computed TPSA for the aldehyde analog is not readily available, the replacement of the carboxylic acid with an aldehyde group would predictably lower this value, impacting passive membrane permeability predictions.

Physicochemical Property TPSA Membrane Permeability Drug-likeness

Key Application Scenarios for Procuring 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic Acid (CAS 207399-28-8)


Precursor for Bioactive Heterocycle Synthesis (e.g., 1,2,3-Thiadiazoles and Indole-2-thiols)

5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid serves as a direct precursor to 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, which is a valuable building block for constructing N-substituted indole-2-thiols and other heterocyclic systems with reported biological activities .

Chiral Oxidizing Reagent Precursor

The (S,S)-enantiomer of 2-methylsulphonyl-3-(2-chloro-5-nitrophenyl)oxaziridine, a known chiral oxidizing agent for asymmetric oxidation of prochiral sulfides and olefins, can be synthesized using 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid as a key starting material .

Synthesis of Substituted Furancarboxylates via Patent-Protected Methods

The compound is relevant as a substrate or intermediate in processes described in patents for synthesizing substituted furancarboxylates, such as EP1253146, which outlines methods for producing these compounds [1].

Building Block for Complex Furan-Containing Molecules (e.g., Acrylates)

As a core scaffold, this carboxylic acid can be derivatized to create more complex molecules, such as ethyl 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylate (CAS 886496-38-4), which are of interest in medicinal chemistry for their potential biological activities .

Technical Documentation Hub

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